molecular formula C15H13ClN2O3 B3959674 2-chloro-4-methyl-N-(4-methyl-2-nitrophenyl)benzamide

2-chloro-4-methyl-N-(4-methyl-2-nitrophenyl)benzamide

Cat. No. B3959674
M. Wt: 304.73 g/mol
InChI Key: QTRNEWCDXMWZAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-4-methyl-N-(4-methyl-2-nitrophenyl)benzamide is a chemical compound that is widely used in scientific research. It is a member of the benzamide family of compounds and is known for its unique properties that make it a valuable tool in various fields of research. In

Scientific Research Applications

2-chloro-4-methyl-N-(4-methyl-2-nitrophenyl)benzamide is a versatile compound that finds applications in various fields of scientific research. It is commonly used as a fluorescent probe to study protein-ligand interactions. The compound can bind to specific sites on proteins and emit fluorescence upon excitation, making it an ideal tool for studying protein function and structure.

Mechanism of Action

The mechanism of action of 2-chloro-4-methyl-N-(4-methyl-2-nitrophenyl)benzamide is not fully understood. However, studies suggest that the compound binds to specific sites on proteins and induces conformational changes that alter protein function. The compound is also known to inhibit the activity of certain enzymes, making it a valuable tool for studying enzyme kinetics.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well-characterized. However, studies suggest that the compound can induce cytotoxicity in cancer cells and inhibit the growth of certain bacteria. The compound is also known to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-chloro-4-methyl-N-(4-methyl-2-nitrophenyl)benzamide is its ability to bind to specific sites on proteins and emit fluorescence upon excitation. This property makes it an ideal tool for studying protein-ligand interactions. The compound is also relatively easy to synthesize and can be easily scaled up for large-scale production.
However, the compound has some limitations for lab experiments. It is known to be cytotoxic and can induce apoptosis in cells, which can be a problem when studying certain biological processes. The compound is also relatively expensive compared to other fluorescent probes, which can be a limiting factor for some researchers.

Future Directions

There are several future directions for research on 2-chloro-4-methyl-N-(4-methyl-2-nitrophenyl)benzamide. One area of research is the development of new fluorescent probes based on the structure of the compound. Researchers are also exploring the potential of the compound as a cancer therapy agent and are investigating its mechanism of action in more detail. Another area of research is the synthesis of analogs of the compound with improved properties for specific applications.
Conclusion
This compound is a valuable tool in scientific research. Its unique properties make it an ideal tool for studying protein-ligand interactions and enzyme kinetics. The compound has potential applications in cancer therapy and is an area of active research. While the compound has some limitations for lab experiments, its advantages make it a valuable tool for researchers in various fields.

properties

IUPAC Name

2-chloro-4-methyl-N-(4-methyl-2-nitrophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O3/c1-9-3-5-11(12(16)7-9)15(19)17-13-6-4-10(2)8-14(13)18(20)21/h3-8H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTRNEWCDXMWZAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=C(C=C(C=C2)C)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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